5-(邻甲苯基)四唑

描述

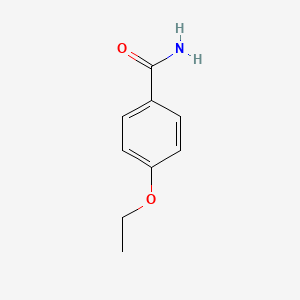

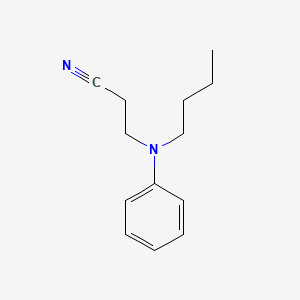

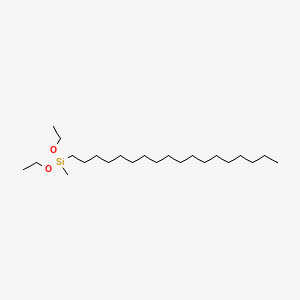

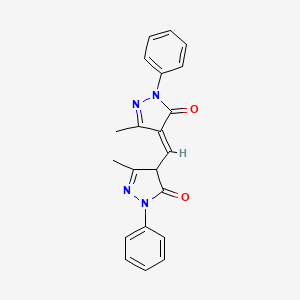

5-(o-Tolyl)-1H-tetrazole is a chemical compound with the molecular weight of 160.18 . The IUPAC name for this compound is 5-(2-methylphenyl)-1H-tetraazole .

Synthesis Analysis

The synthesis of compounds similar to 5-(o-Tolyl)-1H-tetrazole, such as o-Tolyl benzonitrile (OTBN), has been reported in the literature . The classical methods for the synthesis of OTBN involve Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis

While specific information on the molecular structure analysis of 5-(o-Tolyl)-1H-tetrazole was not found, similar compounds have been studied. For instance, triazole compounds have been synthesized and characterized by elemental analyses, Molecular Hirshfeld Surface, Frontier Molecular Orbitals, Potential Energy Surface, Thermodynamic Properties analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(o-Tolyl)-1H-tetrazole have been studied. For instance, o-Tolyl benzonitrile (OTBN) is a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .Physical And Chemical Properties Analysis

5-(o-Tolyl)-1H-tetrazole is a solid compound . It should be stored in a sealed, dry environment at temperatures between 2-8°C .科学研究应用

5-(邻甲苯基)四唑:科学研究应用的全面分析

药物化学生物等排替换: 5-(邻甲苯基)四唑在药物化学中被用作羧酸的生物等排替换物。 这种应用利用了四唑部分模拟羧酸的电子和物理性质的能力,这可以改善药物的药代动力学性质 .

药物合成临床药物成分: 四唑环是各种临床药物中的一个组成部分,例如氯沙坦、头孢唑啉和阿芬太尼。 虽然没有明确说明 5-(邻甲苯基)四唑,但其与其他 5-取代四唑的结构相似性表明它有可能用于合成新的药物 .

寡核苷酸合成酸性活化剂: 四唑在寡核苷酸合成中被广泛用作偶联过程的酸性活化剂。 5-(邻甲苯基)四唑在此领域的具体作用可能涉及促进治疗或诊断目的的寡核苷酸合成 .

配位化学配体合成: 四唑可以作为配位化学中的配体,与各种金属形成配合物。 5-(邻甲苯基)基团可能会影响金属离子的结合亲和力和选择性,从而导致催化或材料科学中的应用 .

分析化学比色和荧光探针: 由于四唑环能够进行导致颜色变化或荧光的特定反应,因此它可以被纳入比色和荧光探针。 这种性质可用于开发传感器或分析方法 .

农业化学杀虫剂开发: 四唑的反应性和结构多样性使其成为杀虫剂开发的候选者。 可以探索 5-(邻甲苯基)四唑的杀虫特性,有可能开发出新的农用化学品 .

材料科学含能材料: 四唑以其高能量含量而闻名,使其适合用于推进剂或炸药等含能材料。 5-(邻甲苯基)四唑中的邻甲苯基可能会赋予独特的含能特性,这些特性可以在该领域得到利用 .

有机合成构件: 由于其高反应性,四唑在有机合成中充当构件,能够构建复杂分子。 5-(邻甲苯基)四唑可以用来将特定的官能团或结构基序引入目标分子 .

Recent Advances in the Synthesis of 5-Substituted 1H … - Thieme A Click Chemistry Approach to Tetrazoles: Recent Advances Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and … Green Methodologies for Tetrazole Synthesis from Different Starting … Tetrazolium Compounds: Synthesis and Applications in Medicine - MDPI

作用机制

Target of Action

It’s worth noting that tetrazole derivatives, in general, have been found to inhibit the fungal enzyme cytochrome p450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Tetrazole derivatives, including 5-(o-tolyl)tetrazole, are known to interact with their targets by inhibiting the activity of the targeted enzymes . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects .

Biochemical Pathways

Given that tetrazole derivatives are known to inhibit cytochrome p450, it can be inferred that 5-(o-tolyl)tetrazole may affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway can lead to alterations in the integrity and function of the fungal cell membrane, thereby exerting an antifungal effect .

Pharmacokinetics

Tetrazoles are generally known for their good bioavailability and metabolic stability . These properties make them suitable for use in pharmaceutical applications .

Result of Action

Based on the known actions of tetrazole derivatives, it can be inferred that 5-(o-tolyl)tetrazole may exert its effects by disrupting the normal functioning of targeted enzymes, leading to alterations in cellular processes .

安全和危害

未来方向

Research on compounds similar to 5-(o-Tolyl)-1H-tetrazole is ongoing. For instance, studies on the rearrangements of o-tolyl aryl ethers, amines, and sulfides with the Grubbs–Stoltz reagent (Et3SiH + KOtBu) were recently announced . These studies highlight the competition between the reactive intermediates formed by the Et3SiH/KOtBu system .

属性

IUPAC Name |

5-(2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-4-2-3-5-7(6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBUOESFHRORQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342575 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51449-86-6 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 5-(2-Methylphenyl)-1H-tetrazole and how can it be characterized?

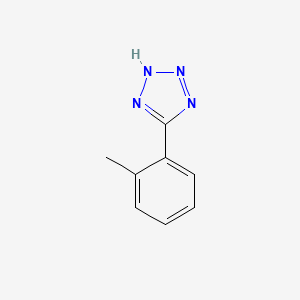

A1: 5-(2-Methylphenyl)-1H-tetrazole (C₈H₈N₄) is an organic compound featuring a tetrazole ring substituted with a 2-methylphenyl group. This structure can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy can identify the characteristic stretching vibrations of the tetrazole ring and the methyl group. [, , ] Additionally, X-ray single crystal diffraction can provide detailed information about the compound's crystal structure and molecular geometry. [, ]

Q2: How does the structure of 5-(2-Methylphenyl)-1H-tetrazole and its derivatives influence their anticonvulsant activity?

A2: Research suggests that the presence of the 2-methylphenyl group in 5-(2-Methylphenyl)-1H-tetrazole derivatives plays a crucial role in their anticonvulsant activity. For example, the compound 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) exhibited significant anticonvulsant activity against seizures induced by maximal electroshock (MES). [] This suggests that modifications to the substituents on the tetrazole ring can significantly impact the compound's pharmacological profile. Further studies exploring structure-activity relationships (SAR) are needed to optimize the anticonvulsant potential of this class of compounds. []

Q3: Can 5-(2-Methylphenyl)-1H-tetrazole be used to construct metal-organic frameworks (MOFs), and if so, what are the potential implications?

A3: Yes, research has shown that 5-(2-Methylphenyl)-1H-tetrazole can act as an organic ligand in the formation of MOFs. [] For instance, it has been successfully incorporated into polyoxometalate-based compounds, forming intricate structures such as silver cycles and belts. These findings highlight the potential of this compound as a building block for creating novel materials with interesting properties, potentially impacting fields like catalysis, gas storage, and sensing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)